

# Confirming the Structure of N-Decanoyl-L-aspartic Acid: A Comparative Guide

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## Compound of Interest

Compound Name: *N-Decanoyl-L-aspartic acid*

Cat. No.: *B15495656*

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This guide provides a comparative analysis of **N-Decanoyl-L-aspartic acid** and its structural analogs. It outlines a detailed experimental protocol for the synthesis and characterization of this long-chain N-acyl amino acid, a class of molecules with growing interest in various biological applications. By presenting spectroscopic and physicochemical data in a comparative format, this guide serves as a valuable resource for researchers working on the development and analysis of novel lipid-based compounds.

## Structural Confirmation and Comparison of N-Acyl-L-aspartic Acids

The structural confirmation of a novel compound like **N-Decanoyl-L-aspartic acid** relies on a combination of spectroscopic techniques. This section compares the expected and available data for **N-Decanoyl-L-aspartic acid** with its shorter-chain analog, N-Acetyl-L-aspartic acid, and a longer-chain analog, N-Lauroyl-L-aspartic acid, to highlight the influence of the acyl chain length on their physicochemical and spectral properties.

## Physicochemical Properties

The length of the N-acyl chain significantly influences the physicochemical properties of N-acyl-L-aspartic acids, such as their solubility, melting point, and self-assembly behavior. Generally, as the acyl chain length increases, the hydrophobicity of the molecule increases, leading to lower water solubility and a higher propensity to form micelles in aqueous solutions.

Property	N-Acetyl-L-aspartic acid[1]	N-Octanoyl-L-aspartic acid	N-Decanoyl-L-aspartic acid (Predicted)	N-Lauroyl-L-aspartic acid[2]
Molecular Formula	C6H9NO5	C12H21NO5	C14H25NO5	C16H29NO5
Molecular Weight ( g/mol )	175.14	259.30	287.35	315.40
Melting Point (°C)	137 - 140	Not available	Not available	Not available
LogP (Predicted)	-1.1	1.7	2.7	3.8

Note: Experimental data for **N-Decanoyl-L-aspartic acid** is not readily available in public literature. The predicted LogP value is based on computational models and serves as an estimation.

## Experimental Protocols

### Synthesis of N-Decanoyl-L-aspartic Acid via Schotten-Baumann Reaction

A plausible and widely used method for the N-acylation of amino acids is the Schotten-Baumann reaction.[3][4][5][6][7] This method involves the reaction of an amine with an acid chloride in the presence of a base.

Materials:

- L-aspartic acid
- Decanoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Hydrochloric acid (HCl)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

#### Procedure:

- **Dissolution of L-aspartic acid:** Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.
- **Acylation:** In a separate flask, dissolve decanoyl chloride (1 equivalent) in dichloromethane. Add the decanoyl chloride solution dropwise to the stirring, cooled solution of L-aspartic acid over a period of 30-60 minutes. Maintain the pH of the aqueous phase between 9 and 10 by the concurrent dropwise addition of a sodium hydroxide solution.
- **Reaction Completion and Work-up:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Extraction:** Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with dilute hydrochloric acid and then with brine.
- **Isolation of Product:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **N-decanoyl-L-aspartic acid**.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure **N-decanoyl-L-aspartic acid**.

## Characterization Techniques

The synthesized **N-Decanoyl-L-aspartic acid** should be thoroughly characterized to confirm its structure and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded to elucidate the molecular structure.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups such as the amide and carboxylic acid moieties.
- Melting Point Analysis: The melting point of the purified product should be determined to assess its purity.

## Spectroscopic Data Comparison

The following tables compare the available NMR and MS data for L-aspartic acid and its N-acylated derivatives. This comparison illustrates the expected spectral changes upon N-acylation and with increasing acyl chain length.

### NMR Spectroscopic Data

The N-acylation of L-aspartic acid introduces characteristic signals in both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The chemical shifts of the protons and carbons near the acylation site are particularly affected.

Table 1: Comparison of  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{D}_2\text{O}$

Proton	L-aspartic acid	N-Acetyl-L-aspartic acid <sup>[1]</sup>	N-Lauroyl-L-aspartic acid (Predicted)
$\alpha\text{-CH}$	~3.9	~4.5	~4.5
$\beta\text{-CH}_2$	~2.7-2.8	~2.8-2.9	~2.8-2.9
Acyl- $\text{CH}_3$ (or $\text{CH}_2$ )	-	~2.0 ( $\text{CH}_3$ )	~0.8 ( $\text{CH}_3$ ), ~1.2-1.6 ( $\text{CH}_2$ ) <sub>n</sub> , ~2.2 ( $\alpha\text{-CH}_2$ )

Table 2: Comparison of  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{D}_2\text{O}$

Carbon	L-aspartic acid[8]	N-Acetyl-L-aspartic acid[1]	N-Lauroyl-L-aspartic acid[2]
$\alpha$ -COOH	~174	~175	177.5
$\beta$ -COOH	~177	~177	174.9
$\alpha$ -CH	~52	~52	52.3
$\beta$ -CH <sub>2</sub>	~36	~36	37.1
Acyl C=O	-	~174	176.4
Acyl-CH <sub>3</sub> (or CH <sub>2</sub> )	-	~22 (CH <sub>3</sub> )	23.3-36.8

Note: The predicted chemical shifts for N-Lauroyl-L-aspartic acid are based on typical values for long-chain acyl groups and the available data for N-Lauroyl-L-aspartic acid from its PubChem entry.

## Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The fragmentation of N-acyl-L-aspartic acids is expected to show characteristic losses of the acyl chain and parts of the aspartic acid moiety.

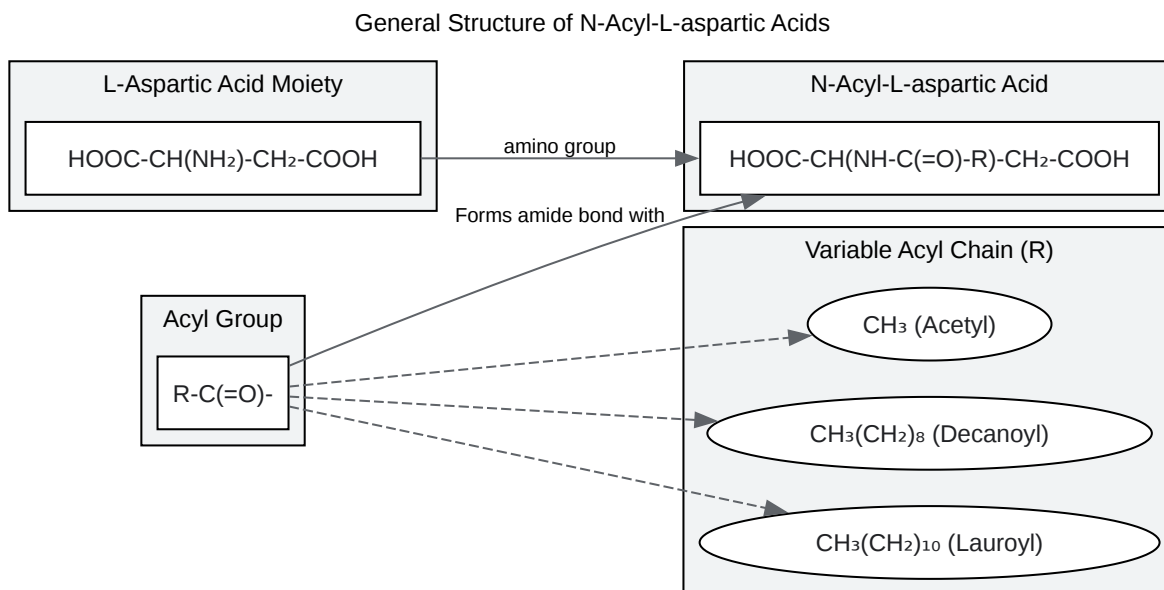
Table 3: Expected Mass Spectrometry Fragmentation

Compound	Molecular Ion [M+H] <sup>+</sup>	Key Fragment Ions
N-Acetyl-L-aspartic acid	176.0504	[M-H <sub>2</sub> O+H] <sup>+</sup> , [M-COOH+H] <sup>+</sup> , loss of acetyl group
N-Decanoyl-L-aspartic acid	288.1811	[M-H <sub>2</sub> O+H] <sup>+</sup> , [M-COOH+H] <sup>+</sup> , loss of decanoyl group, characteristic fragments from the decanoyl chain
N-Lauroyl-L-aspartic acid	316.2124	[M-H <sub>2</sub> O+H] <sup>+</sup> , [M-COOH+H] <sup>+</sup> , loss of lauroyl group, characteristic fragments from the lauroyl chain

Note: The fragmentation patterns are predictive and based on general principles of mass spectrometry of N-acyl amino acids.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Visualizations

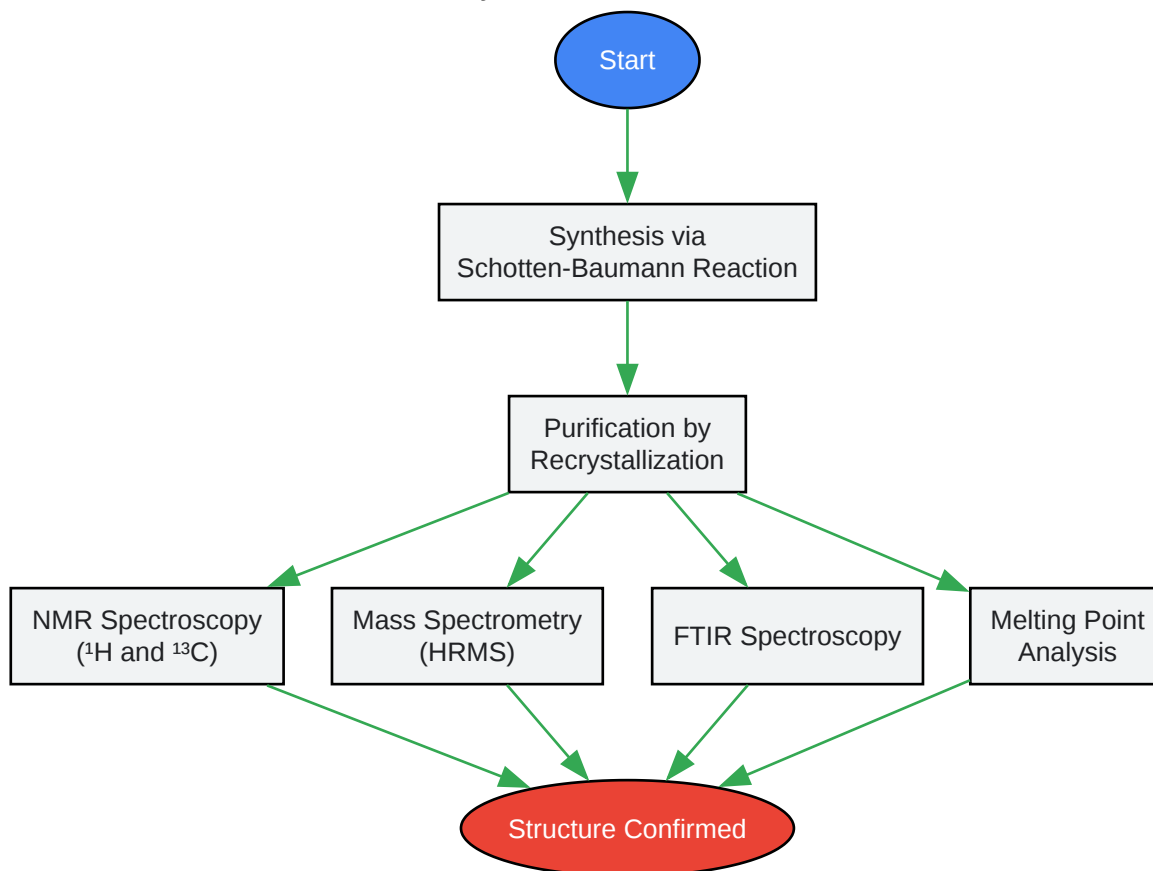
The following diagrams illustrate the general structure of N-acyl-L-aspartic acids and a proposed workflow for the synthesis and characterization of **N-Decanoyl-L-aspartic acid**.



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Caption: General chemical structure of N-Acyl-L-aspartic acids.

## Workflow for Synthesis and Characterization



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Caption: Proposed workflow for the synthesis and structural confirmation.

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